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Dybowskin-1CDYa

Cat. No.: B1576889
Attention: For research use only. Not for human or veterinary use.
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Description

Dybowskin-1CDYa is a novel antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese frog, Rana dybowskii . This peptide is characterized by its compact structure of 13 amino acids, making it one of the smallest naturally occurring antibacterial peptides identified . It demonstrates potent, broad-spectrum antimicrobial activity against a range of pathogenic microorganisms, positioning it as a compelling template for the development of novel antibiotics, especially in the face of growing multidrug resistance . A key research advantage is its strong antimicrobial efficacy coupled with low hemolytic activity against human erythrocytes, indicating a promising selectivity profile that favors microbial cell membranes over those of host cells . The primary research applications for this compound include its use as a lead compound in molecular engineering to develop enhanced anti-infective therapeutics . It serves as a valuable tool for studying the structure-activity relationships of small, linear antimicrobial peptides and their mechanisms of interaction with bacterial membranes . Its origin from a traditional wound-healing remedy also makes it a candidate for research in dermatology and wound infection models . Unlike temporin-family peptides, this compound lacks amidation at its carboxyl terminus, which contributes to its distinct physicochemical properties and research utility . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

IPLPLGYFAKKT

Origin of Product

United States

Isolation and Initial Characterization of Dybowskin 1cdya

Methodologies for Peptide Isolation from Amphibian Skin Secretions

The initial step in studying peptides from amphibian skin involves the collection of their secretions. This is often achieved through mild stimulation, which encourages the frog to release the defensive peptides without harm. The collected secretions are then subjected to a series of purification steps to separate the individual peptide components.

A combination of mass spectrometry and cDNA sequencing was utilized to examine the antimicrobial peptides in the skin secretions from Rana dybowskii. nih.gov This dual approach allows for both direct identification of the mature peptides and a deeper understanding of their genetic precursors. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of peptide analysis, it allows for the precise determination of the molecular weight of the peptides present in the amphibian skin secretion. By comparing these molecular weights to databases of known peptides, researchers can often identify previously characterized molecules. researchgate.net In the case of novel peptides like Dybowskin-1CDYa, mass spectrometry provides the initial evidence of a new compound and its accurate molecular mass, which is a critical piece of data for subsequent structural analysis. researchgate.net

To complement the data from mass spectrometry, scientists employ cDNA sequencing to identify the precursor peptides. researchgate.net Peptides are synthesized in the frog's skin cells as larger precursor proteins, which are then enzymatically cleaved to produce the final, mature peptide. mdpi.com By extracting messenger RNA (mRNA) from the frog's skin and reverse-transcribing it into complementary DNA (cDNA), researchers can then sequence this cDNA to determine the amino acid sequence of the precursor proteins. researchgate.net This information not only confirms the identity of the mature peptide but also provides insights into its biosynthesis and post-translational modifications. In the study of Rana dybowskii, this technique was crucial in identifying the precursor sequences for thirteen different peptides, including this compound. nih.gov

Mass Spectrometry-Based Identification

Initial Characterization of this compound Amino Acid Composition and Sequence

Through the combined application of the above methodologies, this compound was identified as a novel peptide. It was found to have a distinct amino acid composition and little sequence similarity to previously known antimicrobial peptides. capes.gov.br A significant finding was that the carboxyl terminus of this compound is not amidated, a feature that distinguishes it from many other amphibian peptides, such as those in the temporin family. capes.gov.br

This compound is composed of 13 amino acids. nih.govresearchgate.netmdpi.comresearchgate.net

Table 1: Amino Acid Composition of this compound

Amino AcidAbbreviationCount
IsoleucineIle2
ProlinePro2
LeucineLeu2
GlycineGly1
PhenylalaninePhe1
LysineLys2
Aspartic AcidAsp1
ValineVal1
AlanineAla1

Structural Elucidation and Characterization of Dybowskin 1cdya

Primary Structure Analysis: Amino Acid Sequence Determination

The primary structure of Dybowskin-1CDYa was determined using a combination of mass spectrometry and cDNA sequencing. nih.gov This analysis revealed that this compound is a relatively short peptide, composed of 13 amino acids. researchgate.netmdpi.comnih.gov Its specific amino acid sequence is what distinguishes it from other known antimicrobial peptide families found in Rana species. nih.gov A closely related peptide, dybowskin-1ST, which consists of 59 amino acid residues, has also been identified and is phylogenetically close to this compound. nih.govijournals.cn

Table 1: Amino Acid Composition of this compound and Related Peptides

Peptide Number of Amino Acids Key Features
This compound 13 Unique amino acid composition with little sequence similarity to known antimicrobial peptides. nih.govresearchgate.netmdpi.comnih.gov
Dybowskin-2CDYa 18 Rich in Arginine residues. nih.govcapes.gov.br
Dybowskin-2CDYb 18 Rich in Arginine residues. nih.govcapes.gov.br

| dybowskin-1ST | 59 | Phylogenetically close to this compound. nih.govijournals.cn |

Secondary Structure Prediction and Determination

The secondary structure of a peptide refers to the local, repeating structures, such as α-helices and β-sheets, stabilized by hydrogen bonds.

Bioinformatic tools are frequently employed to predict the secondary structure of peptides based on their amino acid sequence. For the related peptide, dybowskin-1ST, online software such as SOPMA, Jpred4, and DNAstar Protean have been utilized. nih.govijournals.cn These predictions for dybowskin-1ST indicated a structure composed of approximately 44.07% α-helix, 16.95% extended strand, 3.39% β-turn, and 35.39% random coil. nih.govijournals.cn Given the phylogenetic relationship between dybowskin-1ST and this compound, it is plausible that this compound also possesses a significant α-helical content. nih.govijournals.cn

Experimental techniques provide direct evidence of a peptide's conformation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for analyzing the secondary structure of peptides in solution. While specific CD data for this compound is not detailed in the provided search results, it is a standard technique for determining the percentage of α-helix, β-sheet, and random coil conformations.

UV Resonance Raman (UVRR) Spectroscopy: UVRR is another sensitive technique used to probe the secondary structure and the environment of specific amino acid residues within a peptide. nih.govucsd.edu By exciting specific chromophores, such as the amide backbone or aromatic amino acid side chains, UVRR can provide detailed information about conformational changes upon interaction with membranes. nih.govresearchgate.netnih.gov For instance, excitation around 200 nm preferentially probes the peptide backbone and is sensitive to secondary structure. nih.gov While specific UVRR studies on this compound were not found, this technique has been successfully applied to other antimicrobial peptides to elucidate their structure and mechanism of action. ucsd.edunih.gov

Many antimicrobial peptides, particularly those that interact with cell membranes, adopt an α-helical conformation. wikipedia.org This structure is often amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govdoubtnut.comusp.br This amphipathic nature is crucial for their ability to insert into and disrupt microbial cell membranes. nih.gov

The stability of an α-helix is influenced by the intrinsic helical propensity of its constituent amino acids and the hydrophobicity of the sidechains on the non-polar face. nih.gov For instance, amino acids like Alanine, Leucine, and Methionine have a high tendency to form helices. uvm.edu The prediction that dybowskin-1ST is rich in α-helices suggests that this compound may also form a stable amphipathic α-helix, a key feature for its antimicrobial activity. nih.govijournals.cn The arrangement of hydrophobic and hydrophilic residues in its primary sequence would determine this amphipathic character.

Spectroscopic Techniques (e.g., Circular Dichroism, UV Resonance Raman Spectroscopy) for Conformational Analysis

Tertiary Structure Prediction and Modeling (e.g., SWISS-MODEL, I-TASSER)

To gain insight into the three-dimensional structure of this compound, computational modeling servers like SWISS-MODEL and I-TASSER are valuable tools. igem.wikistackexchange.com These platforms predict the tertiary structure of a protein based on its amino acid sequence, either through homology modeling (using a known structure as a template) or ab initio methods (predicting the structure from the sequence alone). stackexchange.cominnovareacademics.ininnovareacademics.in For the related dybowskin-1ST peptide, SWISS-MODEL and I-TASSER were used to predict a tertiary structure that is predominantly composed of α-helices. nih.govijournals.cn Similar modeling of this compound would provide a visual representation of its predicted α-helical and amphipathic nature.

Table 2: Computational Tools for Structural Prediction

Tool Prediction Level Method
SOPMA, Jpred4, DNAstar Protean Secondary Structure Sequence-based prediction algorithms. nih.govijournals.cn
SWISS-MODEL Tertiary Structure Homology modeling. igem.wikiinnovareacademics.in

| I-TASSER | Tertiary Structure | Template-based and ab initio modeling. igem.wikiinnovareacademics.in |

Post-Translational Modifications and their Structural Implications (e.g., Carboxyl Terminus Amidation)

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly impact its structure and function. nih.govthermofisher.comwikipedia.org A common PTM in many bioactive peptides is the amidation of the carboxyl terminus. protpi.ch This modification, where the C-terminal carboxyl group is replaced by an amide group, can increase the peptide's stability and biological activity by making it less susceptible to degradation by proteases. protpi.ch

Molecular Biology and Gene Expression of Dybowskin 1cdya

cDNA Cloning and Sequence Analysis of Dybowskin-1CDYa Precursor

The primary structure of this compound was first elucidated through a combination of mass spectrometry and cDNA sequencing from skin secretions of the Chinese frog, Rana dybowskii. capes.gov.br Researchers constructed a cDNA library from the frog's skin, which contains the genetic templates for the various secreted peptides. Through analysis of this library, the precursor cDNA for this compound was identified and sequenced.

The analysis revealed that the mature this compound peptide is composed of 13 amino acids. researchgate.net A key finding from the sequence analysis is that this compound has minimal sequence similarity to other known families of antimicrobial peptides. capes.gov.br Furthermore, its carboxyl terminus is not amidated, a structural feature that clearly distinguishes it from the temporin family of peptides. capes.gov.br The precursor sequence contains a signal peptide region, typical for secreted proteins, which is cleaved to release the mature, active peptide.

Table 1: Characteristics of this compound

Feature Description Source
Source Organism Rana dybowskii (Chinese frog) capes.gov.br
Mature Peptide Length 13 amino acids researchgate.net
Precursor Identification cDNA library screening and sequencing capes.gov.br
Key Structural Feature Non-amidated carboxyl terminus capes.gov.br

| Homology | Little sequence similarity to known antimicrobial peptides | capes.gov.br |

Gene Expression Systems for Recombinant Production

To produce peptides like this compound in quantities sufficient for research, recombinant DNA technology is employed. This involves inserting the gene sequence for the peptide into a host organism that can be easily cultured to produce the target molecule. The two most common types of host systems for this purpose are yeast and bacteria. nih.gov The choice of system depends on factors such as protein complexity, post-translational modifications, and cost. wuxibiologics.com

The methylotrophic yeast Pichia pastoris is a highly effective and widely used eukaryotic system for recombinant protein production. nih.govnih.gov It offers several advantages, including the ability to perform eukaryotic post-translational modifications and a high capacity for protein secretion. nih.govthermofisher.com For antimicrobial peptides, secretion into the culture medium is particularly beneficial as it simplifies the purification process, since the medium is free of other proteins. nih.gov

The expression of the target gene in P. pastoris is often controlled by a strong, inducible promoter, such as the alcohol oxidase 1 (AOX1) promoter, which is activated by methanol. nih.govfao.org The gene for this compound would be cloned into a vector, such as pPICZαA, which contains the AOX1 promoter and a secretion signal. researchgate.net This vector is then introduced into a P. pastoris host strain like SMD1168. fao.orgresearchgate.net

Table 2: Features of the Pichia pastoris Expression System

Component Example/Description Purpose Source
Host Strain P. pastoris SMD1168 Eukaryotic host for protein production and processing. fao.org
Expression Vector pPICZαA Carries the target gene and expression control elements. researchgate.net
Promoter AOX1 (Alcohol Oxidase 1) Strong, methanol-inducible promoter to control gene expression. nih.gov
Inducer Methanol Activates the AOX1 promoter to initiate protein production. nih.gov

| Key Advantage | Secretion of recombinant protein | Simplifies purification and ensures proper folding. | nih.gov |

Escherichia coli is a popular host for recombinant protein production due to its rapid growth, high yield, low cultivation cost, and well-understood genetics. abyntek.comhuji.ac.il However, producing small, cationic antimicrobial peptides like this compound in E. coli presents challenges. These peptides can be toxic to the host cell and are susceptible to degradation by bacterial proteases. proteogenix.sciencenih.gov

To overcome these issues, a common strategy is to express the peptide as part of a larger fusion protein. nih.gov The gene for this compound can be linked to the gene of a carrier protein, which masks the peptide's toxicity and protects it from proteolysis. nih.gov This fusion construct is cloned into an expression vector under the control of a tightly regulated promoter, such as the T7 promoter, which is induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG) in host strains like BL21(DE3). abyntek.com After purification of the fusion protein, a chemical or enzymatic cleavage step is required to release the active peptide. nih.gov

Table 3: Features of the E. coli Expression System

Component Example/Description Purpose Source
Host Strain E. coli BL21(DE3) Prokaryotic host engineered for high-level protein expression. abyntek.com
Promoter System T7 promoter Strong, IPTG-inducible promoter. abyntek.com
Production Strategy Fusion Protein Protects the peptide from degradation and masks its toxicity. nih.gov

| Key Challenge | Peptide toxicity and degradation | Can limit yield and host viability. | proteogenix.sciencenih.gov |

Yeast Expression Systems (e.g., Pichia pastoris)

Optimization of Recombinant Peptide Production

Maximizing the yield of a functional recombinant peptide requires careful optimization of several parameters. A universal first step for any expression system is codon optimization, where the DNA sequence of the target gene is altered to match the codon usage preference of the host organism, thereby enhancing translation efficiency. gencefebio.comproteogenix.science

In Pichia pastoris, fermentation conditions are critical. Optimization involves adjusting the pH, temperature, and dissolved oxygen levels of the culture. fao.org The concentration of the inducer (methanol) must also be carefully controlled to maintain high-level expression without causing cellular stress. nih.govresearchgate.net

For E. coli, optimization often focuses on controlling the rate of protein production to prevent the formation of non-functional protein aggregates known as inclusion bodies. frontiersin.org This can be achieved by lowering the induction temperature, using lower concentrations of the inducer (IPTG), or employing host strains and vectors that allow for tunable expression levels. frontiersin.orgfrontiersin.org The choice of fusion partner is also a key variable that can significantly impact the final yield of soluble protein. nih.gov Following expression, purification is typically achieved using chromatography techniques, such as affinity chromatography, which utilizes a tag fused to the protein of interest. abyntek.commdpi.com

Transcript Level Analysis in Source Organisms

To understand the natural regulation and production of this compound in Rana dybowskii, it is essential to analyze its gene expression at the transcript level. This involves measuring the amount of messenger RNA (mRNA) corresponding to the this compound gene within the frog's tissues, primarily the skin. capes.gov.br

Standard molecular biology techniques are used for this analysis. First, total RNA is extracted from the skin tissue. Then, the quantity of specific transcripts can be measured using methods like quantitative real-time PCR (qRT-PCR). researchgate.net This technique provides a highly sensitive and specific measurement of the abundance of the this compound mRNA relative to a reference gene. Alternatively, a more comprehensive view can be obtained using RNA sequencing (RNA-seq), a high-throughput method that allows for the quantification of all gene transcripts in the sample simultaneously. nih.gov Such analyses can reveal how the expression of this compound changes in response to environmental stimuli or pathogenic threats, providing insight into its biological role in the frog's innate immune system. researchgate.net

Table 4: Compound Names Mentioned in Article

Compound Name
This compound
Dybowskin-2CAMa
Cecropin B
Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Bioinformatics and Evolutionary Analysis of Dybowskin Peptides

Homology Alignment with Known Antimicrobial Peptides

Homology alignment is a fundamental bioinformatic technique used to compare the amino acid sequence of a peptide with others to identify regions of similarity, which may indicate shared ancestry and functional parallels.

Detailed Research Findings: Dybowskin-1CDYa is a peptide composed of 13 amino acids, isolated from the skin secretions of the frog Rana dybowskii. researchgate.netmdpi.com Studies combining mass spectrometry and cDNA sequencing have identified its precursor sequence. capes.gov.brnih.gov While it is part of the Dybowskin family of peptides, initial analyses have shown that this compound has little sequence similarity to other major, previously established families of antimicrobial peptides. capes.gov.br

A closely related peptide from the same species, Dybowskin-1ST, shares a very high degree of homology with this compound. Analysis of their respective genes has shown a nucleotide sequence homology of 94.97%. ijournals.cn Due to this close relationship, the homology of Dybowskin-1ST with other amphibian antimicrobial peptides is often used as a proxy to understand the broader family context. Homology comparisons using tools like MEGA_X have shown that Dybowskin-1ST shares approximately 80% homology with several other antimicrobial peptides from frogs of the Rana genus. nih.gov This suggests that while the Dybowskin family has unique characteristics, it still fits within the wider evolutionary framework of amphibian defense peptides.

Peptide NameHomology with Dybowskin-1STSource Organism
This compound 94.97% (nucleotide)Rana dybowskii
Temporin-AM~80%Rana amurensis
Amurin-3~80%Rana amurensis
Temporin-1P~80%Rana pipiens
Temporin B~80%Rana temporaria
Brevinin-1S~80%Odorrana schmackeri

Phylogenetic Tree Construction for this compound and Related Peptides (e.g., using MEGA_X)

Phylogenetic analysis helps to visualize the evolutionary relationships between different peptides. By comparing sequence data, a branching diagram or "tree" is constructed that represents the inferred evolutionary history of the molecules.

Detailed Research Findings: Phylogenetic trees for the Dybowskin peptide family have been constructed using software such as MEGA_X (Molecular Evolutionary Genetics Analysis). nih.gov These analyses consistently show that this compound and Dybowskin-1ST are located on the same branch of the phylogenetic tree. nih.govbvsalud.org This placement indicates a very close evolutionary relationship, suggesting they likely arose from a more recent gene duplication event compared to their divergence from other peptide families. This close genetic link is the primary reason that data from Dybowskin-1ST is often used to infer characteristics of this compound when direct data for the latter is unavailable.

Prediction of Physicochemical Parameters (e.g., Isoelectric Point, Charge)

Physicochemical parameters are crucial for understanding a peptide's biological activity. Properties like isoelectric point (pI), net charge, and hydrophobicity influence how the peptide interacts with microbial membranes. These parameters can be predicted from the amino acid sequence using computational tools.

Detailed Research Findings: Direct experimental or predicted physicochemical data specifically for this compound is not extensively detailed in the available literature. However, detailed predictions have been carried out for the closely related Dybowskin-1ST using tools like ProtParam. nih.gov Given that Dybowskin-1ST is a 59-amino acid peptide, its parameters are not directly transferable to the much shorter 13-amino acid this compound. However, the analysis of Dybowskin-1ST provides a reference point for the properties of the broader Dybowskin family. For Dybowskin-1ST, the theoretical isoelectric point is predicted to be 5.10, with a net charge of -2 at neutral pH. nih.gov This indicates that Dybowskin-1ST is an anionic peptide. The properties of this compound would depend entirely on its specific 13-amino acid sequence.

ParameterPredicted Value (for Dybowskin-1ST)Significance
Theoretical Isoelectric Point (pI)5.10The pH at which the peptide has no net electrical charge.
Net Charge (at pH 7)-2A negative charge suggests it is an anionic peptide.
Molecular FormulaC₃₁₈H₅₁₀N₈₀O₉₃S₂Represents the elemental composition of the peptide.
Amino Acid Count59Total number of amino acid residues.

Antigenic Epitope Prediction (e.g., B- and T-cell epitopes)

Epitopes are specific regions on an antigen that are recognized by the immune system, specifically by antibodies (B-cell epitopes) and T-cell receptors (T-cell epitopes). Predicting these epitopes is important for vaccine design and for understanding the potential immunogenicity of a peptide.

Detailed Research Findings: There are no specific published studies on the antigenic epitope prediction for this compound. However, a detailed analysis has been performed on its close homolog, Dybowskin-1ST, using prediction servers such as ABCpred for B-cell epitopes and SYFPEITHI for T-cell epitopes. nih.gov This analysis predicted that Dybowskin-1ST contains eight potential B-cell epitopes and three potential T-cell epitopes. nih.gov The identification of these epitopes is crucial for assessing the peptide's potential to elicit an immune response. To determine the specific antigenic epitopes of this compound, a similar predictive analysis would need to be conducted on its unique 13-amino acid sequence.

Epitope TypePrediction Tool Used (for Dybowskin-1ST)Number of Predicted Epitopes (for Dybowskin-1ST)
B-cell Epitopes ABCpred8
T-cell Epitopes SYFPEITHI3

Chemical Synthesis and Peptide Engineering of Dybowskin 1cdya and Analogues

Solid-Phase Peptide Synthesis Methodologies

The chemical synthesis of Dybowskin-1CDYa and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govhilarispublisher.com This methodology is the standard for producing peptides in both research and industrial settings due to its efficiency and the high purity of the resulting products. hilarispublisher.commdpi.com The most common approach utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govspringernature.com

The general process begins with the C-terminal amino acid of the peptide sequence being anchored to an insoluble solid support, such as a 2-chlorotrityl chloride or Wang resin. researchgate.netnih.gov The use of a solid support simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps after each reaction, thus driving reactions to completion. peptide.com

The synthesis cycle involves a series of repeated steps:

Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically using a solution of a secondary amine like piperidine. mtoz-biolabs.comchempep.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated by coupling reagents (e.g., DCC/HOBt, HCTU, PyAOP) and added to the resin, forming a new peptide bond. chempep.com

Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts. peptide.com

This cycle is repeated until the entire peptide chain is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, often using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. peptide.commtoz-biolabs.com Both manual and automated synthesizers can be employed for this process, with automated systems offering increased speed and reproducibility for synthesizing multiple peptides. cem.com Research on dybowskin peptides has utilized standard Fmoc chemistry with a 2-chlorotrityl resin to obtain the final carboxylated C-terminal peptide. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

This compound's favorable biological profile makes it an excellent template for designing novel antibiotics. researchgate.net The design of analogues aims to improve upon the native peptide's properties, such as enhancing antimicrobial potency, broadening the spectrum of activity, increasing stability, and reducing potential toxicity. Inspiration for analogue design comes from the natural diversity observed within the dybowskin family itself, where different isoforms vary in amino acid sequence and size. researchgate.net

General strategies for creating derivatives include:

Amino Acid Substitution: Replacing specific amino acids to modulate properties like charge, hydrophobicity, and amphipathicity. nih.gov

Chain Elongation or Truncation: Altering the length of the peptide chain can impact its structure and function. researchgate.net

Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids can confer resistance to proteolytic degradation. frontiersin.org

Hybrid Peptides: Combining sequences or motifs from different peptides to create a new molecule with synergistic or novel properties. scienceopen.com

ParameterThis compoundGeneral Properties of Analogues
Length 13 amino acids nih.govVaried; can be truncated or elongated.
Key Feature Strong antimicrobial activity, low hemolysis. researchgate.netnih.govDesigned for enhanced potency, stability, or altered target specificity.
Source Rana dybowskii skin secretion.Synthetically derived from the parent sequence.

Modifying the amino acid composition is a primary strategy to enhance the therapeutic potential of this compound. The goal is often to optimize the balance between the peptide's positive charge, which facilitates interaction with negatively charged microbial membranes, and its hydrophobicity, which is crucial for membrane insertion and disruption. nih.govmdpi.com

Key modification strategies include:

Increasing Net Positive Charge: The substitution of neutral or acidic amino acids with cationic residues like Lysine (Lys) or Arginine (Arg) can strengthen the initial electrostatic attraction to bacterial membranes, often boosting antimicrobial activity. nih.govmdpi.com

Optimizing Hydrophobicity: Fine-tuning the hydrophobic character by substituting or adding hydrophobic amino acids can improve membrane disruption. nih.gov However, excessive hydrophobicity can lead to increased toxicity toward host cells, so a careful balance is required. uit.no N-terminal acylation with fatty acids is another method to increase hydrophobicity. uit.no

Incorporating D-Amino Acids: Swapping natural L-amino acids with their D-enantiomers can make the peptide resistant to degradation by proteases, thereby increasing its stability and half-life in a biological environment. bohrium.com

Cyclization: Creating cyclic peptides, either through head-to-tail or side-chain cyclization, introduces conformational constraints. bohrium.com This can enhance stability against proteases and may lock the peptide into a more bioactive conformation. bohrium.comresearchgate.net

Structure-Activity Relationship (SAR) studies are essential for rationally designing effective peptide analogues. These studies correlate specific structural modifications with changes in biological activity, providing insights into the molecular determinants of function. uit.nonih.gov For antimicrobial peptides like this compound, SAR studies typically focus on how modifications affect antimicrobial potency (e.g., Minimum Inhibitory Concentration), spectrum of activity, and toxicity (e.g., hemolytic activity). uit.noimrpress.com

Key findings from general AMP and specific dybowskin research that inform SAR include:

Amphipathicity: The spatial arrangement of hydrophilic and hydrophobic residues to form an amphipathic structure, often an α-helix, is critical for membrane interaction and lytic activity. nih.govimrpress.com Modifications that enhance or stabilize this structure, such as strategic placement of hydrophobic and cationic residues, often lead to improved activity. nih.gov

Charge and Selectivity: While a higher positive charge generally increases antimicrobial action, it can also increase hemolytic activity. The distribution of charges is crucial for maintaining selectivity between microbial and host cells. nih.gov

Hydrophobicity and Toxicity: Increased hydrophobicity often correlates with stronger antimicrobial and hemolytic activity. uit.no SAR studies aim to find an optimal level of hydrophobicity that maximizes bacterial cell death while minimizing damage to host cells. nih.gov

Parent Peptide Profile: The native this compound itself establishes a crucial SAR benchmark with its combination of strong antimicrobial action and low toxicity towards human red blood cells. nih.govacs.org This suggests its native structure provides a highly selective framework.

Strategies for Amino Acid Modifications to Enhance Activity

Development of Fusion Peptides Incorporating this compound Sequences (e.g., with Human Epidermal Growth Factor)

A sophisticated peptide engineering strategy involves creating fusion proteins that combine the antimicrobial properties of a dybowskin peptide with the function of another protein. This approach aims to create bifunctional molecules with enhanced therapeutic applications, such as promoting wound healing while simultaneously preventing infection. vulcanchem.com

Significant research has been conducted on a fusion peptide combining Dybowskin-2CDYa , a close relative of this compound, with human epidermal growth factor (hEGF). vulcanchem.comnih.gov hEGF is known to stimulate cell proliferation and is crucial for tissue regeneration. news-medical.net The goal of the hEGF-Dybowskin-2CDYa fusion was to create a single molecule capable of both killing bacteria and promoting the healing of damaged tissue. vulcanchem.comnih.gov

The fusion protein was successfully produced using recombinant DNA technology in both prokaryotic (E. coli) and eukaryotic (Pichia pastoris) expression systems. vulcanchem.com The purified fusion peptide demonstrated the desired dual functionality: it retained significant antibacterial activity against pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa while also promoting the proliferation of fibroblast cells. vulcanchem.comnih.gov These findings suggest that such fusion proteins have strong potential for treating wounds and burns. nih.gov While this work was performed with Dybowskin-2CDYa, the principle is directly applicable to creating similar fusion constructs with the this compound sequence.

Fusion Peptide ComponentFunctionResearch Findings (with Dybowskin-2CDYa)
Dybowskin-2CDYa Antimicrobial ActivityThe fusion protein showed significant antibacterial activity against S. aureus, E. coli O157, and P. aeruginosa. nih.gov
Human Epidermal Growth Factor (hEGF) Promotes Cell ProliferationThe fusion protein demonstrated proliferative activity on NIH3T3 fibroblast cells. nih.gov
Expression System Production of Fusion ProteinSuccessfully expressed in E. coli with yields up to 30 mg/L and in Pichia pastoris. vulcanchem.comnih.gov

Conjugation Strategies and Peptide-Based Constructs

Conjugation chemistry provides a versatile toolbox for modifying this compound to create advanced peptide-based constructs. This involves covalently attaching other molecules (e.g., polymers, antibiotics, nanoparticles) to the peptide to improve its therapeutic properties, such as stability, solubility, and target specificity. mdpi.comnih.gov

Common conjugation strategies applicable to this compound include:

Polymer Conjugation (e.g., PEGylation): Attaching polymers like polyethylene (B3416737) glycol (PEG) can enhance the peptide's stability against proteolysis, prolong its circulation time in the body, and reduce its immunogenicity and toxicity. bohrium.com

Lipidation: Covalently linking fatty acid chains to the peptide increases its hydrophobicity, which can enhance its interaction with bacterial membranes and improve antimicrobial potency. researchgate.net

Antibiotic Conjugation: Creating hybrid molecules by linking this compound to a conventional antibiotic could produce synergistic effects, broaden the spectrum of activity, and potentially overcome existing drug resistance mechanisms. scienceopen.comoup.comacs.org

Immobilization on Biomaterials: Attaching the peptide to the surface of materials like hydrogels or nanoparticles can create antimicrobial surfaces or targeted drug delivery systems. mdpi.com This is particularly useful for developing medical devices with reduced risk of biofilm formation.

These strategies allow for the rational design of sophisticated this compound constructs tailored for specific therapeutic challenges, moving beyond the native peptide to engineered molecules with superior performance. scienceopen.com

Mechanisms of Action of Dybowskin 1cdya at the Cellular and Molecular Level

Interaction with Bacterial Cell Membranes

The initial and most critical step in the antimicrobial action of Dybowskin-1CDYa involves its interaction with the bacterial cell membrane. mdpi.com Generally, cationic AMPs are drawn to the negatively charged components of bacterial membranes, such as phosphatidylglycerol, through electrostatic forces. researchgate.netfrontiersin.org Following this initial binding, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer, initiating a cascade of disruptive events. imrpress.comfrontiersin.org

While the precise model for this compound has not been definitively elucidated, the mechanisms by which α-helical AMPs like the dybowskins permeabilize membranes are generally described by three main models. mdpi.comnih.gov These models classify the mechanism based on the final structure and process of membrane disruption. nih.gov

Barrel-stave Model : In this model, the peptides insert perpendicularly into the membrane. mdpi.com After reaching a certain concentration, these peptides aggregate to form a bundle, creating a pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a water-filled channel. mdpi.comnih.gov This model requires the peptide's length to be a close match to the thickness of the membrane. nih.gov

Toroidal Pore Model : Similar to the barrel-stave model, peptides in the toroidal model also insert into the membrane to form pores. However, in this configuration, the peptides are always associated with the lipid head groups, inducing the lipid monolayer to bend continuously through the pore. mdpi.comnih.govnih.gov The resulting channel is lined by both the peptides and the head groups of the lipid molecules. mdpi.comnih.gov This process disrupts the bilayer's curvature. nih.gov

Carpet Model : In this mechanism, the peptides first accumulate on the surface of the bacterial membrane, forming a layer that resembles a carpet. mdpi.complos.org Once a critical threshold concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane integrity and leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures. mdpi.comnih.govnih.gov

Table 1: Comparison of Pore Formation Models for Antimicrobial Peptides

ModelPeptide OrientationMembrane InteractionResult
Barrel-stave Perpendicular insertion into the lipid core. mdpi.comPeptides aggregate, hydrophobic faces align with lipid core. nih.govFormation of a stable, peptide-lined pore. mdpi.com
Toroidal Perpendicular to the membrane surface, associated with lipid heads. mdpi.comnih.govInduces lipid monolayer to bend and line the pore along with peptides. nih.govFormation of a pore lined by both peptides and lipids. mdpi.com
Carpet Parallel accumulation on the membrane surface. mdpi.comActs like a detergent at a critical concentration. mdpi.comMembrane disruption and micellization without discrete pore formation. mdpi.comnih.gov

Regardless of the specific pore formation model, the interaction of this compound with the bacterial membrane ultimately leads to its permeabilization and disruption. The formation of pores or the detergent-like action compromises the membrane's function as a selective barrier. imrpress.commdpi.com This loss of integrity allows for the leakage of essential intracellular contents, such as ions and nutrients, and disrupts the electrochemical gradients vital for cellular processes, ultimately leading to bacterial cell death. mdpi.comnih.gov The ability of AMPs to permeabilize and disrupt membranes is a key component of their antimicrobial activity. imrpress.comnih.gov

Pore Formation Models (e.g., Barrel-stave, Toroidal, Carpet Models)

Intracellular Target Interaction and Inhibition

While membrane disruption is a primary mechanism for many AMPs, there is widespread acceptance that some peptides may also exert their effects by translocating across the bacterial membrane and interacting with intracellular targets. imrpress.commdpi.com This dual-action mechanism can include the disruption of key cellular processes such as the synthesis of nucleic acids and proteins. imrpress.commdpi.com

Some antimicrobial agents function by inhibiting the synthesis of DNA and RNA, which is crucial for bacterial replication and survival. numberanalytics.com This can be achieved by targeting enzymes essential for these processes. numberanalytics.comsigmaaldrich.com For example, inhibitors of DNA synthesis may target enzymes like DNA gyrase, which is necessary for DNA replication. sigmaaldrich.comslideshare.net Similarly, RNA synthesis can be blocked by inhibiting the function of RNA polymerase. numberanalytics.comsigmaaldrich.com It is plausible that after permeating the cell membrane, this compound could interfere with these processes, although specific studies on this interaction are not extensively documented. General studies on AMPs suggest they can inhibit the synthesis of DNA and RNA. mdpi.com

The inhibition of protein synthesis is another established mechanism of action for some antibiotics. sigmaaldrich.comlibretexts.org This process is typically achieved by targeting the bacterial ribosome, which differs structurally from eukaryotic ribosomes. libretexts.org Antibiotics can interfere with various stages of protein synthesis, including the initiation, elongation, and termination of polypeptide chains. sigmaaldrich.comlibretexts.org For instance, some agents block the binding of aminoacyl-tRNA to the ribosome or inhibit the peptidyl transfer step. sigmaaldrich.comlibretexts.org While many AMPs are known to disrupt membranes, the potential for peptides like this compound to also inhibit protein synthesis after entering the cell represents another possible, and potentially synergistic, mode of action. imrpress.commdpi.com

Table 2: Potential Intracellular Mechanisms of Action

MechanismTargetEffect
Inhibition of Nucleic Acid Synthesis Enzymes like DNA gyrase or RNA polymerase. numberanalytics.comsigmaaldrich.comBlocks bacterial replication and transcription. numberanalytics.com
Inhibition of Protein Synthesis Bacterial 30S or 50S ribosomal subunits. sigmaaldrich.comPrevents the translation of mRNA into proteins, halting essential cellular functions. libretexts.org

Inhibition of Nucleic Acid Synthesis (DNA, RNA)

Subcellular Localization in Target Organisms

For an antimicrobial peptide to interact with intracellular targets, it must first cross the cell membrane and localize within the subcellular environment. The specific localization of this compound within target bacterial cells has not been detailed in available research. Generally, after membrane translocation, peptides may accumulate in the cytoplasm or interact with specific organelles or molecular complexes. The ultimate location within the cell is determined by the peptide's physicochemical properties and its affinity for various intracellular components. Further research using techniques like fluorescence microscopy would be required to visualize and determine the precise subcellular distribution of this compound in target organisms.

Influence of Peptide Charge and Hydrophobicity on Mechanism

The mechanism of action for antimicrobial peptides (AMPs), including this compound, at the cellular and molecular level is intrinsically linked to their fundamental physicochemical properties, most notably their net electrical charge and hydrophobicity. collaborativedrug.comnih.gov These two characteristics are critical determinants of the peptide's ability to interact with and disrupt the membranes of target microbial cells. imrpress.commdpi.com The relationship between the peptide's structure and its biological function is a key area of study, often referred to as a Structure-Activity Relationship (SAR). collaborativedrug.comgardp.org

A net positive charge is a common and crucial feature for the lytic activity of many frog skin AMPs. imrpress.com This positive charge facilitates the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. imrpress.commdpi.com This attraction is the first step in bringing the peptide into close proximity with the cell surface, allowing for subsequent interactions.

Following the initial binding, the peptide's hydrophobicity and amphipathicity—the spatial arrangement of hydrophobic and hydrophilic amino acid residues—play a dominant role. acs.org Hydrophobic residues enable the peptide to insert into the nonpolar, hydrophobic core of the lipid bilayer, disrupting its structure and integrity. mdpi.com The propensity to form amphipathic structures, such as α-helices, upon interacting with the membrane is a prerequisite for the lytic activity of many AMPs. imrpress.com This structure allows the peptide to create pores or channels through models like the "barrel-stave" or "toroidal pore" mechanisms, leading to the leakage of cellular contents and ultimately, cell death. mdpi.com

The antimicrobial efficacy of peptides like this compound, therefore, relies on a finely tuned balance between positive charge and hydrophobicity, which governs its journey from the extracellular space to the bacterial membrane and its ultimate disruptive action.

Interactive Data Table: Physicochemical Properties and Antimicrobial Mechanism

The following table details the known properties of the related peptide Dybowskin-1ST and contrasts them with the ideal characteristics generally required for potent antimicrobial peptide (AMP) activity. This comparison highlights the critical role of charge and hydrophobicity in the mechanism of action.

FeatureDybowskin-1STIdeal Characteristic for Potent AMPsPostulated Effect on Mechanism
Net Charge -2 (Anionic) nih.govPositive (Cationic) imrpress.comA positive charge promotes initial electrostatic attraction to negatively charged bacterial membranes, a crucial first step for antimicrobial action. mdpi.com
Hydrophobicity Hydrophilic nih.govAmphipathic (containing significant hydrophobic residues) imrpress.comHydrophobic regions allow the peptide to insert into and disrupt the lipid bilayer of the cell membrane, leading to permeabilization and cell death. mdpi.com
Observed Activity Limited antibacterial spectrum nih.govBroad-spectrum activity imrpress.comThe lack of positive charge and hydrophobicity in Dybowskin-1ST likely prevents effective membrane interaction, limiting its antimicrobial efficacy. nih.gov

Preclinical Biological Activity of Dybowskin 1cdya in Non Human Models and in Vitro Systems

In Vitro Antimicrobial Activity Spectrum

Dybowskin-1CDYa, a peptide isolated from the skin secretions of the frog Rana dybowskii, has demonstrated a notable spectrum of antimicrobial activity in laboratory settings. banglajol.infoplos.org This activity is a key area of research, given the increasing global challenge of antibiotic resistance. The peptide's efficacy has been evaluated against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.

Chemically synthesized peptides corresponding to mature this compound have shown strong antimicrobial activity. capes.gov.br The Dybowskin family of peptides, in general, exhibits a broad spectrum of activity against various bacterial strains. capes.gov.brnih.gov

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Dybowskin peptides have demonstrated efficacy against Gram-positive bacteria. For instance, a related peptide, Dybowskin-3, is active against Staphylococcus aureus. Another study on a different member of the Dybowskin family, Dybowskin-2CDYa, also showed activity against S. aureus. banglajol.info While specific Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus are not consistently detailed in the available literature, the general activity of the Dybowskin family against this common pathogen is evident. One study noted that a related peptide, Dybowskin-1ST, effectively inhibited the growth of Staphylococcus aureus. nih.gov

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Neisseria meningitidis, Neisseria gonorrhoeae)

The antimicrobial reach of Dybowskin peptides extends to Gram-negative bacteria. capes.gov.br Studies have shown that this compound and its counterpart, Dybowskin-2CDYa, possess strong antimicrobial capabilities. capes.gov.brnih.gov A closely related peptide, Dybowskin-1ST, was found to effectively inhibit the growth of Escherichia coli. nih.gov However, some variants, such as Dybowskin-YJa and Dybowskin-YJb, were reported to be ineffective against all bacterial strains tested in one particular study. cdnsciencepub.com Specific MIC values for this compound against Neisseria meningitidis and Neisseria gonorrhoeae are not extensively documented in the current body of research.

Table 1: In Vitro Antimicrobial Activity of Dybowskin Family Peptides

PeptideTarget MicroorganismActivity / MICSource
This compoundGeneral Gram-Positive & Gram-Negative BacteriaStrong antimicrobial activity capes.gov.br
Dybowskin-1STStaphylococcus aureusEffectively inhibited growth nih.gov
Dybowskin-1STEscherichia coliEffectively inhibited growth nih.gov
Dybowskin-3Staphylococcus aureusActive
Dybowskin-2CDYaStaphylococcus aureusActive banglajol.info

Activity Against Fungi and Drug-Resistant Strains (Limitations)

The potential of Dybowskin peptides extends to antifungal activity, although with some limitations. Dybowskin-3 has been shown to be active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 50 µM. A broader study on various Dybowskin peptides reported MICs against C. albicans ranging from 25 to over 100 µg/ml. capes.gov.brnih.gov

The efficacy of Dybowskin peptides against drug-resistant strains is an area of ongoing investigation. While the broad-spectrum activity of these peptides is promising, detailed data on the activity of this compound against specific resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), is limited. One study on the related peptide Dybowskin-1ST indicated that it had limited antibacterial activity against fungi and drug-resistant bacteria. nih.gov

Table 2: Antifungal Activity of Dybowskin Family Peptides

PeptideFungal StrainMICSource
Dybowskin-3Candida albicans50 µM
Dybowskin Peptides (general)Candida albicans25 to >100 µg/ml capes.gov.brnih.gov
Dybowskin-1STFungi (general)Limited activity nih.gov

Preclinical Efficacy in Non-Human Organism Models

Beyond in vitro testing, the biological effects of Dybowskin peptides have been examined in animal models, particularly in the context of wound healing.

Wound Healing Assays in Experimental Mice

The traditional use of the skin of Rana dybowskii to heal burnt wounds suggests the potential of its secreted peptides in tissue regeneration. frontiersin.org Preclinical studies using experimental mice have begun to validate this traditional knowledge. A study on Dybowskin-1ST, a peptide phylogenetically close to this compound, demonstrated that it promoted wound healing in mice. nih.gov While specific protocols and detailed results for this compound in murine wound healing assays are not extensively published, the findings for its close relative suggest a promising avenue for further research. The general methodology for such assays involves creating full-thickness cutaneous wounds on the dorsal skin of mice and subsequently treating the wounds with the peptide to observe the rate of healing and tissue regeneration. frontiersin.orgfrontiersin.org

Evaluation of Selective Activity Towards Microbial vs. Eukaryotic Cells (e.g., Low Hemolytic Activity)

A crucial aspect of any potential antimicrobial agent is its selectivity for microbial cells over host cells. A common measure of this is hemolytic activity, or the ability to lyse red blood cells. Encouragingly, chemically synthesized this compound and Dybowskin-2CDYa have been shown to cause little hemolysis of human erythrocytes. banglajol.infoplos.orgcapes.gov.brnih.gov This low hemolytic activity suggests that this compound may have a favorable therapeutic window, being toxic to microbes at concentrations that are not harmful to mammalian cells. capes.gov.br This selective activity is a critical characteristic for the development of new antibiotics. capes.gov.br

Advanced Research Methodologies for Dybowskin 1cdya Study

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone in the structural characterization of peptides, providing detailed insights into their three-dimensional conformation, which is intrinsically linked to their biological activity. numberanalytics.comsouthampton.ac.uk For Dybowskin-1CDYa, a combination of advanced spectroscopic methods is required for a complete structural understanding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides in solution. For peptides like this compound, which are often isolated in limited quantities from natural sources, Microcryoprobe NMR technology offers a significant advantage. bruker.com This technology enhances mass sensitivity by a substantial margin—up to a 14-fold gain over conventional 5mm probes—drastically reducing the amount of sample required and the experiment time. bruker.com

A Microcryoprobe is a proton-optimized triple-resonance NMR probe that is cryogenically cooled, boosting the signal-to-noise ratio significantly. bruker.comucl.ac.uk This makes it the ideal tool for analyzing low-abundance natural products like this compound, enabling detailed structural elucidation that might otherwise be unfeasible. bruker.com Although specific NMR studies utilizing a microcryoprobe for this compound have not been detailed in the available literature, its application would be the standard approach for determining its solution structure and dynamics.

Circular Dichroism (CD) spectroscopy is a widely used, non-destructive technique for assessing the secondary structure of peptides and proteins in solution. ntu.edu.sgnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for peptides, is dominated by the amide backbone. ntu.edu.sgphotophysics.com This provides a characteristic spectrum that can be deconvoluted to estimate the percentage of secondary structural elements such as α-helices, β-sheets, turns, and random coils. nih.govresearchgate.net

As the antimicrobial function of peptides is often dependent on their conformation upon interacting with microbial membranes, CD spectroscopy is invaluable. nih.gov For instance, many AMPs adopt an α-helical structure, which is critical for membrane disruption. nih.gov While specific CD spectra for this compound are not presently published, analysis of the closely related peptide, dybowskin-1ST, predicted a secondary structure composed of 44.07% α-helix, 16.95% extended strand, 3.39% β-turns, and 35.39% random coil. nih.govijournals.cn CD spectroscopy would be the primary experimental method to verify these predictions for this compound and to study how its conformation changes in different environments, such as in the presence of membrane mimetics.

UV Resonance Raman (UVRR) spectroscopy is a highly sensitive vibrational technique that provides detailed information about protein and peptide structure. beilstein-journals.orgnih.gov By tuning the laser excitation wavelength to match the electronic absorption bands of the peptide backbone or specific aromatic amino acid side chains (tryptophan, tyrosine), the Raman signal from these groups can be enhanced by a factor of 10³-10⁵. europeanpharmaceuticalreview.comhilarispublisher.com This selectivity allows for the study of specific parts of the molecule and their conformational states. hilarispublisher.com

UVRR is particularly powerful for probing the peptide backbone conformation and the local environment of aromatic residues. nih.govstfc.ac.uk It can distinguish between different secondary structures like α-helices and β-sheets with high sensitivity. stfc.ac.uk Given that this compound lacks aromatic residues in its known sequence, UVRR studies would primarily focus on the amide backbone vibrations by using deep UV excitation (below 250 nm) to avoid fluorescence interference and gain resonance enhancement from the peptide bonds. europeanpharmaceuticalreview.com This would yield precise data on the peptide's secondary structure, complementing findings from CD spectroscopy.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Imaging Techniques for Membrane Interaction Visualization

Understanding how antimicrobial peptides like this compound interact with and disrupt bacterial membranes is key to deciphering their mechanism of action. Advanced imaging techniques allow for the direct visualization of these interactions at high resolution. mdpi.commdpi.com Techniques such as atomic force microscopy (AFM), cryo-electron tomography (cryo-ET), and various fluorescence microscopy methods are employed to study peptide-induced changes in membrane morphology. nih.govfrontiersin.org

Cryo-ET, for example, can resolve the three-dimensional structure of peptide-membrane complexes in a near-native state, revealing details of pore formation or membrane thinning. nih.gov Fluorescence-based imaging, including techniques like fluorescence correlation spectroscopy (FCS), can track the binding and diffusion of labeled peptides on the surface of live cells or model vesicles. frontiersin.orgnih.gov While specific imaging studies on this compound have not been reported, applying these methods would provide critical visual evidence of its membrane-disruptive capabilities, which are suggested by its potent antimicrobial activity. nih.govmdpi.com

Microscale Methodology for Peptide Characterization

The initial discovery and characterization of this compound relied on microscale methodologies, which are essential when dealing with minute quantities of peptides from natural secretions. nih.govcapes.gov.br The primary approach combined reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, followed by mass spectrometry and automated Edman degradation for sequencing. nih.gov

In the original study, skin secretions from Rana dybowskii were analyzed using mass spectrometry combined with cDNA sequencing. nih.govcapes.gov.br This integrated approach allowed for the identification of the novel peptide, this compound, and determined its primary structure and molecular mass. nih.gov this compound was identified as a 13-amino-acid peptide with a distinct composition and a lack of C-terminal amidation, distinguishing it from other known peptide families like temporins. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Finding Source
Origin Skin secretion of Rana dybowskii nih.govcapes.gov.br
Amino Acid Composition 13 residues nih.govmdpi.com
C-Terminus Lacks amidation nih.govresearchgate.net

| Identification Method | Mass Spectrometry and cDNA sequencing | nih.govcapes.gov.br |

Bioinformatics and Computational Modeling Tools for Prediction and Analysis

Bioinformatics and computational modeling are indispensable tools for predicting the structure, function, and evolutionary relationships of peptides. romj.orgplos.orgpreprints.org For this compound, while direct computational studies are limited, a detailed analysis of the closely related peptide, dybowskin-1ST, provides a strong framework for what such an analysis would entail. nih.gov

Bioinformatic analysis typically begins with homology searches and the construction of phylogenetic trees to understand evolutionary context. nih.gov For dybowskin-1ST, software like MEGA_X was used to establish its close phylogenetic relationship with this compound. nih.govijournals.cn A suite of online tools is then used to predict various properties from the amino acid sequence. nih.gov These predictions provide a theoretical basis for guiding further experimental work. nih.govresearchgate.net

Table 2: Bioinformatics Tools for Peptide Analysis (based on dybowskin-1ST study)

Tool/Software Application/Prediction Reference
MEGA_X Homology alignment and phylogenetic tree construction. nih.gov
ProtParam Predicts physicochemical parameters (e.g., molecular weight, isoelectric point). nih.gov
ProtScale Predicts hydrophilicity/hydrophobicity profiles. nih.gov
SOPMA, Jpred4 Predicts secondary structure elements (α-helix, β-sheet, etc.). nih.gov
SWISS-MODEL, I-TASSER Predicts tertiary (3D) structure. nih.gov

| ABCpred, SYFPEITHI | Predicts B-cell and T-cell epitopes, respectively. | nih.gov |

This computational approach revealed that dybowskin-1ST is likely a hydrophilic, α-helical protein. nih.govijournals.cn Similar in-silico analysis of this compound would be crucial for generating hypotheses about its structure and function prior to extensive and costly experimental validation.

Gene Editing and Synthetic Biology Approaches for Peptide Production and Modification

The production and modification of antimicrobial peptides (AMPs) like this compound are increasingly benefiting from advanced methodologies in gene editing and synthetic biology. These technologies offer powerful tools for enhancing the production of these peptides and for tailoring their properties to improve their therapeutic potential.

Gene Editing for Enhanced Production

Gene editing technologies, most notably CRISPR-Cas9, provide a mechanism for precise modification of an organism's DNA. polytechnique-insights.commedlineplus.gov This can be harnessed to optimize the production of peptides like this compound in various expression systems. The CRISPR-Cas9 system utilizes a guide RNA to direct the Cas9 enzyme to a specific DNA sequence, where it induces a cut. medlineplus.gov This can be used to insert, delete, or modify genes. polytechnique-insights.com

For a peptide like this compound, which originates from the frog Rana dybowskii, its native production is not viable for large-scale manufacturing. researchgate.netresearchgate.net Therefore, recombinant expression in microbial or other host systems is a more practical approach. Gene editing can play a crucial role in optimizing these host organisms for enhanced peptide yield. For instance, the metabolic pathways of a host organism, such as Pichia pastoris or Escherichia coli, could be engineered to increase the availability of precursor amino acids required for the synthesis of this compound. While direct gene editing studies on this compound are not yet prevalent, the successful expression of the related peptide, Dybowskin-2CDYa, in P. pastoris and E. coli highlights the potential of these platforms. researchgate.netresearchgate.net

Furthermore, gene editing can be employed to modify the regulatory elements controlling the expression of the synthetic this compound gene, leading to higher transcription and translation rates. This could involve the insertion of strong promoters or the removal of inhibitory sequences within the host genome.

Synthetic Biology for Peptide Production and Modification

Synthetic biology combines principles of engineering and biology to design and construct new biological parts, devices, and systems. mdpi.comfrontiersin.org This field offers a wealth of tools for the production and modification of this compound.

Rational Design and de novo Synthesis: Synthetic biology allows for the de novo design and synthesis of genes. idtdna.comeurofinsgenomics.eu The gene encoding this compound can be chemically synthesized, with codon optimization for the chosen expression host to maximize protein expression. This synthetic gene can then be introduced into a suitable expression vector. idtdna.com

Expression Systems and Chassis Organisms: A variety of expression systems can be utilized for producing this compound, each with its own advantages. researchgate.net As has been demonstrated for other antimicrobial peptides, yeast systems like Pichia pastoris are advantageous due to their ability to perform post-translational modifications and secrete the peptide, simplifying purification. researchgate.netresearchgate.net Bacterial systems such as E. coli are also a viable option and are often used for their rapid growth and high-yield production, as was the case for a fusion protein of Dybowskin-2CDYa. researchgate.net

The table below summarizes potential expression systems for this compound, drawing parallels from the production of related peptides.

Expression SystemHost OrganismPotential Advantages for this compound ProductionReference for Similar Peptides
Yeast Pichia pastorisEukaryotic system, capable of post-translational modifications, high-density cell culture, secretion of peptides. researchgate.netresearchgate.net
Bacteria Escherichia coliRapid growth, high yield, well-established genetic tools. researchgate.net
Plant-based systems VariousCost-effective for large-scale production, low risk of human pathogen contamination. mdpi.com
Cell-free systems in vitroRapid production, circumvents issues of cell viability and toxicity of the peptide to the host. mpg.de

Peptide Modification and Engineering: Synthetic biology approaches also enable the modification of the this compound peptide itself. By altering the synthetic gene sequence, researchers can create novel variants of the peptide with enhanced properties. For example, amino acid substitutions could be introduced to increase its antimicrobial potency, broaden its spectrum of activity, or reduce its potential for hemolysis. researchgate.net This directed evolution approach, guided by computational modeling, can accelerate the development of more effective and safer therapeutic agents.

The integration of gene editing and synthetic biology provides a powerful and versatile toolkit for the advanced study and production of this compound. These methodologies not only offer the potential for scalable and cost-effective manufacturing but also open up new avenues for the rational design and engineering of this promising antimicrobial peptide.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Synergistic Effects with Other Antimicrobial Agents

A significant avenue of future research lies in investigating the synergistic potential of Dybowskin-1CDYa with conventional antibiotics. This approach is critical for combating multidrug-resistant pathogens and can enhance the efficacy of existing drugs, potentially lowering required concentrations and reducing the likelihood of resistance development. frontiersin.org The combination of AMPs with traditional antibiotics has been shown to be effective in vivo, suggesting a viable strategy to improve treatment outcomes. frontiersin.org

The mechanism often involves the AMP disrupting the bacterial membrane, which facilitates the entry of the conventional antibiotic to its intracellular target. frontiersin.org Studies on other AMPs have demonstrated that this synergistic action can be effective against a broad range of bacteria, including notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). d-nb.info

Future preclinical studies should employ checkerboard assays and time-kill assays to systematically evaluate the interactions between this compound and a panel of antibiotics against clinically relevant, multidrug-resistant bacterial strains. d-nb.infonih.gov Positive results from these in vitro studies would warrant further investigation in preclinical models of infection. The combination of daptomycin (B549167) and fosfomycin, for instance, has shown synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting resistance gene mutations and demonstrating superior anti-biofilm activity. nih.gov Similarly, colistin (B93849) has shown synergy with aminoglycosides, carbapenems, and other antibiotic classes against Klebsiella pneumoniae. plos.org

Development of Delivery Systems for Localized Preclinical Application (Non-Human)

To maximize therapeutic efficacy and minimize potential systemic effects, the development of advanced delivery systems for localized, non-human preclinical applications of this compound is essential. The quest for safer and more effective treatments has spurred the development of innovative drug delivery formulations, many of which are in preclinical or clinical stages of investigation. nih.gov Nanocarriers, such as lipids and polymers, represent a promising strategy for targeted drug delivery. nih.govnih.gov

Future research should focus on formulating this compound into systems like hydrogels, nanofibers, or nanoparticle-based carriers. nih.gov These systems can provide sustained release at the site of infection, maintaining effective local concentrations of the peptide. Preclinical trials on such nanodrug delivery systems are crucial to evaluate their potential for clinical application. nih.gov The design principles for these systems should aim for high in vivo delivery capacity and good synergy with the therapeutic agent. nih.gov

Further Optimization of this compound Analogues for Enhanced Activity and Specificity

The development of analogues of this compound through rational design and chemical modification is a critical step toward enhancing its therapeutic profile. imrpress.com As a relatively short peptide, consisting of 13 amino acids, it is amenable to chemical synthesis and modification. nih.govresearchgate.net The goal of such optimization is to improve antimicrobial potency while maintaining or even decreasing its low inherent hemolytic activity. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically substituting amino acids at different positions, researchers can identify key residues responsible for antimicrobial activity and membrane selectivity. For instance, studies on other short AMPs like anoplin (B1578421) have successfully identified potent derivatives with improved antibacterial properties through the analysis of numerous analogues. acs.org Such modifications can include altering the peptide's net positive charge and hydrophobicity, which are crucial determinants of its interaction with bacterial membranes. imrpress.com The carboxyl terminus of this compound lacks amidation, distinguishing it from temporin peptides and offering a specific target for chemical modification. researchgate.netresearchgate.net

Investigation of Broader Antimicrobial Spectrum in Preclinical Models

While this compound is known for its strong activity against Gram-positive and Gram-negative bacteria, a comprehensive evaluation of its full antimicrobial spectrum in preclinical models is warranted. nih.govresearchgate.net Many AMPs from frog skin exhibit broad-spectrum activity that includes fungi and protozoa, and some even possess antiviral properties. imrpress.comresearchgate.net

Future investigations should test this compound and its optimized analogues against a wider array of pathogens. This includes various species of pathogenic fungi, such as Candida albicans, and clinically relevant viruses. citius.technology Preclinical testing should utilize standardized microdilution assays to determine the minimum inhibitory concentrations (MICs) against these organisms. The table below shows representative MIC values for other antimicrobial peptides, illustrating the type of data that should be generated for this compound.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Various Antimicrobial Peptides

Peptide Target Organism MIC (µg/ml)
Maximin Bk E. coli <9
Maximin Bk K. pneumonia <9
Maximin Bk S. aureus (resistant) ≤36
Maximin Bk C. albicans ≤36

This table is for illustrative purposes and shows data for Maximin Bk, not this compound. Data sourced from isas.de.

Integration of Omics Data (e.g., Proteomics, Transcriptomics) in this compound Research

The integration of multi-omics data offers a powerful, systems-level approach to understanding the mechanisms of action of this compound and the host response. nih.govhumanspecificresearch.org Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive characterization of the molecular landscape of a biological system. nih.govresearchgate.net

Advanced Mechanistic Studies using Biophysical Approaches

To fully elucidate how this compound interacts with and disrupts bacterial membranes, advanced biophysical studies are required. Techniques such as circular dichroism (CD) spectroscopy can be used to study the peptide's secondary structure in different environments, such as in aqueous solution versus a membrane-mimicking environment like trifluoroethanol (TFE). acs.org This can reveal conformational changes that are critical for its activity. acs.org

Other biophysical methods, including fluorescence spectroscopy and isothermal titration calorimetry (ITC), can provide detailed information about the peptide's binding affinity and the thermodynamics of its interaction with model lipid membranes that mimic bacterial and mammalian cell surfaces. Monolayer experiments can also be employed to study the peptide's ability to penetrate and disrupt lipid films at an air-water interface. acs.org These studies are crucial for understanding the molecular basis of its selectivity for bacterial over host cells. The primary mechanisms by which AMPs are thought to disrupt membranes include the barrel-stave, carpet, and toroidal pore models. nih.govresearchgate.net Biophysical studies can help determine which of these models best describes the action of this compound.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Dybowskin-1CDYa?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze its secondary structure (e.g., Cc-type conformation) and mass spectrometry for primary sequence validation. Antimicrobial efficacy should be assessed via broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens like E. coli and C. albicans . For reproducibility, document solvent conditions (e.g., aqueous vs. membrane-mimetic environments) and peptide purity (>95% via HPLC) in the methods section .

Q. How can researchers ensure reliable data collection when testing this compound’s antimicrobial activity?

  • Methodological Answer : Standardize bacterial inoculum density (e.g., 1–5 × 10⁵ CFU/mL) and use quality-controlled reference strains. Include positive controls (e.g., polymyxin B) and negative controls (solvent-only wells) to validate assay conditions. Replicate experiments at least three times, with MIC values reported as ranges (e.g., 3–6 μM for S. aureus) to account for biological variability .

Q. What are the best practices for comparing this compound’s efficacy with other amphibian-derived antimicrobial peptides?

  • Methodological Answer : Construct a comparative table (Table 1) summarizing key parameters:
Peptide NameLength (AA)Secondary StructureMIC Range (μM)Target Pathogens
This compound13Cc-type3–6E. coli, C. albicans
Dybowskin-620Ee-type5.5–44K. pneumoniae, P. aeruginosa
Dybowskin-2CDYa18Cc-type4–8B. subtilis
Cite primary data sources and normalize MICs using the same experimental protocols to avoid cross-study bias .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s selectivity for Gram-negative vs. Gram-positive bacteria?

  • Methodological Answer : Employ liposome leakage assays with model membranes (e.g., POPG for Gram-positive vs. POPE/POPG for Gram-negative) to study membrane disruption kinetics. Combine with molecular dynamics simulations to correlate peptide-lipid interactions with observed MIC differences. Validate findings using fluorescence microscopy to visualize membrane integrity post-treatment .

Q. What strategies are effective in resolving contradictions in MIC values reported across studies for this compound?

  • Methodological Answer : Conduct a meta-analysis of published MICs, controlling for variables like bacterial growth phase, media composition, and peptide solubility. Use statistical tools (e.g., ANOVA) to identify significant outliers. Replicate disputed experiments under standardized conditions and publish raw data in supplementary materials to enhance transparency .

Q. How should researchers design experiments to assess this compound’s potential synergy with conventional antibiotics?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, combine this compound with β-lactams or fluconazole at sub-inhibitory concentrations. Synergy is defined as FICI ≤0.5. Include kill-curve analyses to monitor time-dependent effects and validate results across multiple bacterial strains .

Q. What ethical and methodological considerations apply when sourcing Rana dybowskii secretions for peptide isolation?

  • Methodological Answer : Follow institutional guidelines for ethical animal handling, including non-lethal secretion collection methods (e.g., mild electrical stimulation). Document geographic origin and seasonal variation in peptide yield. Use voucher specimens for species authentication and deposit sequence data in public repositories (e.g., UniProt) to ensure reproducibility .

Data Analysis & Reporting

Q. How should researchers address variability in this compound’s activity under different pH or ionic strength conditions?

  • Methodological Answer : Design a factorial experiment testing pH (4–8) and NaCl concentration (0–150 mM). Use response surface methodology (RSM) to model interactions between variables. Report activity as a function of environmental parameters, and discuss implications for therapeutic applications in specific biological niches (e.g., urinary tract vs. bloodstream) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s evolutionary role in amphibian immunity?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Feasible : Compare transcriptomic data from Rana dybowskii skin under infected vs. uninfected conditions.
  • Novel : Investigate whether this compound expression correlates with symbiotic microbiome diversity.
    Use PICO (Population: Rana dybowskii; Intervention: Pathogen exposure; Comparison: Non-infected controls; Outcome: Peptide upregulation) to structure the study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.